

physical and chemical properties of 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-bromophenyl)-1H-pyrrole

Cat. No.: B1273750

[Get Quote](#)

An In-depth Technical Guide to 1-(2-Bromophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(2-bromophenyl)-1H-pyrrole**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its properties, spectroscopic profile, and synthesis, offering a valuable resource for researchers and professionals in drug development.

Core Physical and Chemical Properties

1-(2-Bromophenyl)-1H-pyrrole is a substituted aromatic compound with a pyrrole ring attached to a brominated phenyl group. Its core properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrN	--INVALID-LINK--[1]
Molecular Weight	222.08 g/mol	--INVALID-LINK--[1]
Boiling Point	293.9 °C at 760 mmHg	--INVALID-LINK--[1]
Density	1.38 g/cm ³	--INVALID-LINK--[1]
CAS Number	69907-27-3	--INVALID-LINK--[1]

Note: Experimental data for the melting point and specific solubility in common organic solvents are not readily available in the searched literature. Pyrrole, the parent compound, is soluble in many organic solvents like alcohol, ether, and benzene, and it is anticipated that **1-(2-bromophenyl)-1H-pyrrole** would exhibit similar solubility characteristics.[2]

Spectroscopic Profile

Detailed experimental spectroscopic data for **1-(2-bromophenyl)-1H-pyrrole** is not widely published. However, based on the known spectra of related N-aryl and substituted pyrrole derivatives, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the bromophenyl group. The pyrrole protons typically appear as multiplets in the aromatic region. The protons on the bromophenyl ring will also exhibit characteristic splitting patterns in the aromatic region, influenced by the bromine substituent.

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts of the pyrrole carbons are influenced by the nitrogen atom and the attached phenyl group. The carbons of the bromophenyl ring will also have distinct chemical shifts, with the carbon atom bonded to the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum of **1-(2-bromophenyl)-1H-pyrrole** is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

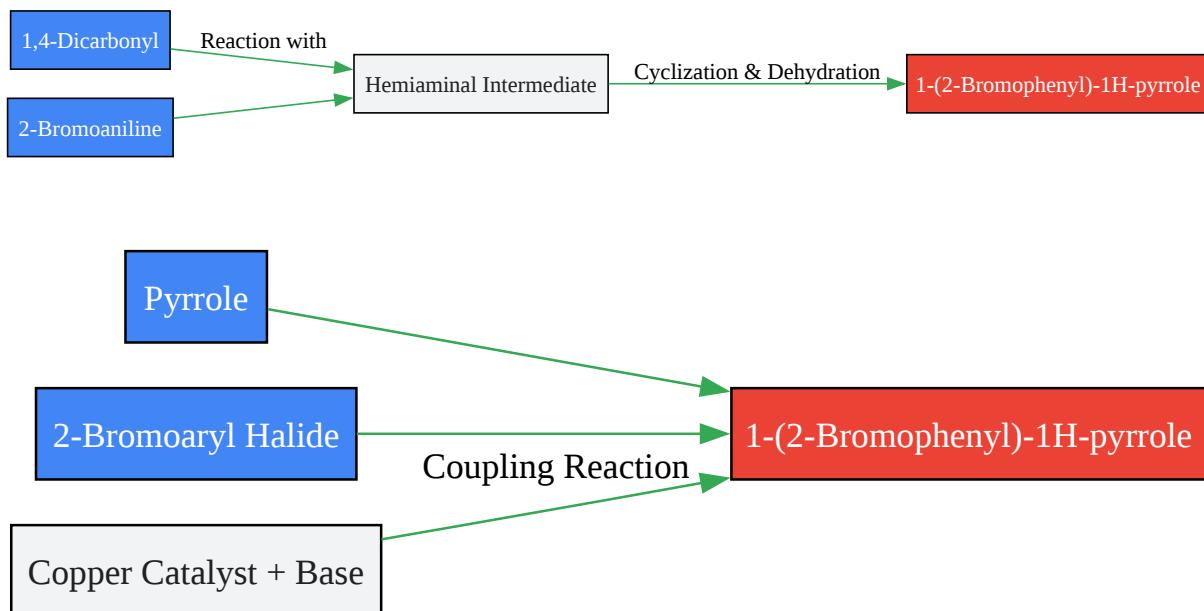
- C-H stretching for the aromatic rings.
- C=C stretching within the pyrrole and phenyl rings.
- C-N stretching of the pyrrole ring.
- C-Br stretching of the bromophenyl group.

Mass Spectrometry (MS)

The mass spectrum of **1-(2-bromophenyl)-1H-pyrrole** will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyrrole and phenyl rings and the presence of the bromine atom, which has two common isotopes (⁷⁹Br and ⁸¹Br), leading to a characteristic M+2 isotopic pattern for bromine-containing fragments.

Synthesis of **1-(2-Bromophenyl)-1H-pyrrole**

The synthesis of N-aryl pyrroles like **1-(2-bromophenyl)-1H-pyrrole** can be achieved through several established methods in organic chemistry. Two prominent methods are the Paal-Knorr synthesis and the Ullmann condensation.


Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-bromoaniline.^[2]^[3]^[4] This reaction is typically carried out under acidic conditions.

Experimental Protocol (General Procedure):

- Reaction Setup: A 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran as a precursor to succinaldehyde) and 2-bromoaniline are dissolved in a suitable solvent, such as acetic acid or ethanol.

- Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically several hours, to ensure the completion of the condensation and cyclization.
- Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified using standard techniques like column chromatography or recrystallization to yield **1-(2-bromophenyl)-1H-pyrrole**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-bromophenyl)-1H-pyrrole [myskinrecipes.com]
- 2. Pyrrole CAS#: 109-97-7 [m.chemicalbook.com]
- 3. Cas 5044-24-6,1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROLE | lookchem [lookchem.com]

- 4. Ullmann Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [physical and chemical properties of 1-(2-bromophenyl)-1H-pyrrole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273750#physical-and-chemical-properties-of-1-2-bromophenyl-1h-pyrrole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com